1-(4-Chlorophenyl)biguanide hydrochloride
Overview
Description
1-(4-Chlorophenyl)biguanide hydrochloride is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is related to other biguanide compounds, which are known for their biological activity, including antimalarial and antibacterial effects.
Synthesis Analysis
Molecular Structure Analysis
The crystal structure of a related compound, 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride, has been determined using X-ray diffraction measurements. The structure reveals a U-shaped organic cation with the chloride anion coordinated to six nitrogen atoms. The biguanide part of the cation consists of two planes intersecting at an angle, with a mean C–N length indicative of the biguanide's molecular structure .
Chemical Reactions Analysis
The reactivity of biguanide compounds can be complex. For instance, 1,1'-hexamethylene-bis-[(5-p-chlorophenyl)-biguanide] reacts with guanosine and cysteine, leading to the formation of xanthosine or xanthine and the oxidation of cysteine to cystine. This indicates that biguanide compounds can participate in redox reactions and potentially interact with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Chlorophenyl)biguanide hydrochloride are not directly reported in the provided papers. However, high-performance liquid chromatography (HPLC) has been used to separate proguanil, cycloguanil, and 4-chlorophenylbiguanide, suggesting that these compounds have distinct hydrophobic and ionic properties that can be exploited for analytical purposes. The HPLC method used a hydrophobic stationary phase and lauryl sulphate as a pairing ion, indicating the compound's interaction with hydrophobic and ionic media .
Relevant Case Studies
The papers provided do not include case studies directly related to 1-(4-Chlorophenyl)biguanide hydrochloride. However, studies on related biguanide compounds have shown their potential mutagenic effects, as seen with 1,1'-hexamethylene-bis-[(5-p-chlorophenyl)-biguanide], which induces mutations in certain bacterial strains . Additionally, the interaction of 1-(m-chlorophenyl)-biguanide with the dopamine transporter in rat brain synaptosomes suggests that some biguanides can affect neurotransmitter systems, which could be relevant for neurological studies .
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of a variant of 1-(4-Chlorophenyl)biguanide hydrochloride, specifically 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride, has been studied through three-dimensional X-ray diffraction measurements. The cationic part of the compound is found to be U-shaped with chloride anion coordination to six nitrogen atoms. This study helps in understanding the atomic coordination and molecular shape of similar compounds (Brown, 1967).
Receptor Agonist Activity
1-(m-Chlorophenyl)-biguanide exhibits high affinity agonist activity at 5-HT3 receptors. This discovery is significant in the context of neuroscience and pharmacology, as it opens avenues for exploring new receptor-specific drugs (Kilpatrick et al., 1990).
Interaction with Dopamine Transporter
Studies have shown that 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes. This interaction highlights the compound's potential influence on dopamine uptake, which is crucial in understanding neurological functions and disorders (Campbell et al., 1995).
Sorption on Cellulose
Research into the adsorption of chlorhexidine (which shares a similar structure with 1-(4-Chlorophenyl)biguanide) on cellulose revealed insights into the molecular interactions involved. These findings are essential in the development of antimicrobial surfaces and materials (Blackburn et al., 2007).
Analytical Determination in Biological Samples
High-Performance Liquid Chromatography (HPLC) has been used to analyze biguanides and related compounds in biological and environmental samples. This includes the determination of 1-(4-Chlorophenyl)biguanide, indicating its relevance in pharmacodynamics and pharmacokinetics studies (Ali et al., 2015).
Chemical Mutagenesis
Investigations into the mutagenic effects of compounds structurally similar to 1-(4-Chlorophenyl)biguanide have highlighted its potential in genetic research and understanding chemical mutagenesis (Suessmuth et al., 1979).
Controlled Release from Polymeric Materials
Studies on acrylate monomers with pendant biguanide groups, related to 1-(4-Chlorophenyl)biguanide, have provided insights into controlled release systems for biocides, which are significant for developing self-sterilizing materials (Ikeda et al., 1986).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSLMFLGYXGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960636 | |
Record name | N-(4-Chlorophenyl)triimidodicarbonic diamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)biguanide hydrochloride | |
CAS RN |
4022-81-5 | |
Record name | Imidodicarbonimidic diamide, N-(4-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4022-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4022-81-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Chlorophenyl)triimidodicarbonic diamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biguanide, 1-(p-chlorophenyl)-, monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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